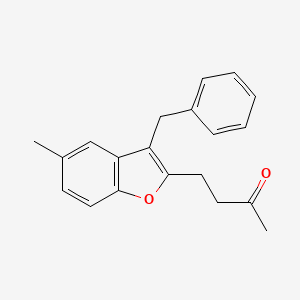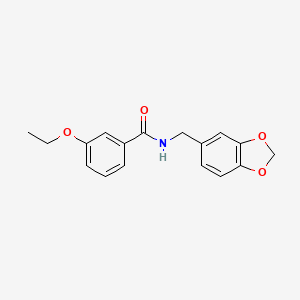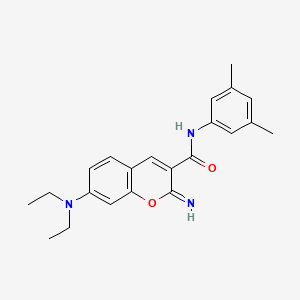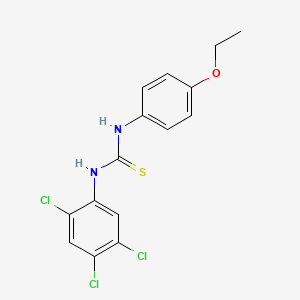
4-(3-benzyl-5-methyl-1-benzofuran-2-yl)-2-butanone
Descripción general
Descripción
4-(3-benzyl-5-methyl-1-benzofuran-2-yl)-2-butanone, also known as BMK, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMK is a key intermediate in the synthesis of many pharmaceuticals and agrochemicals, making it an important chemical for research and development.
Mecanismo De Acción
The mechanism of action of 4-(3-benzyl-5-methyl-1-benzofuran-2-yl)-2-butanone is not fully understood. However, it is believed to act as a precursor for the synthesis of various drugs and agrochemicals. 4-(3-benzyl-5-methyl-1-benzofuran-2-yl)-2-butanone is also known to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
4-(3-benzyl-5-methyl-1-benzofuran-2-yl)-2-butanone has been shown to have various biochemical and physiological effects. It has been reported to have analgesic, anti-inflammatory, and antitumor effects. 4-(3-benzyl-5-methyl-1-benzofuran-2-yl)-2-butanone has also been shown to protect against oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-benzyl-5-methyl-1-benzofuran-2-yl)-2-butanone in lab experiments include its availability, cost-effectiveness, and versatility. 4-(3-benzyl-5-methyl-1-benzofuran-2-yl)-2-butanone can be easily synthesized and is relatively inexpensive compared to other chemicals used in the synthesis of drugs and agrochemicals. However, the use of 4-(3-benzyl-5-methyl-1-benzofuran-2-yl)-2-butanone in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 4-(3-benzyl-5-methyl-1-benzofuran-2-yl)-2-butanone. One area of interest is the development of new drugs and agrochemicals using 4-(3-benzyl-5-methyl-1-benzofuran-2-yl)-2-butanone as a key intermediate. Another area of interest is the investigation of the mechanism of action of 4-(3-benzyl-5-methyl-1-benzofuran-2-yl)-2-butanone and its potential therapeutic effects. In addition, the development of new synthesis methods for 4-(3-benzyl-5-methyl-1-benzofuran-2-yl)-2-butanone may improve its yield and purity, making it more useful for research and development.
Conclusion
In conclusion, 4-(3-benzyl-5-methyl-1-benzofuran-2-yl)-2-butanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(3-benzyl-5-methyl-1-benzofuran-2-yl)-2-butanone may lead to the development of new drugs and agrochemicals, as well as a better understanding of its potential therapeutic effects.
Aplicaciones Científicas De Investigación
4-(3-benzyl-5-methyl-1-benzofuran-2-yl)-2-butanone has been extensively studied for its potential applications in the pharmaceutical industry. It is a key intermediate in the synthesis of drugs such as methamphetamine, ephedrine, and pseudoephedrine. 4-(3-benzyl-5-methyl-1-benzofuran-2-yl)-2-butanone has also been used in the synthesis of anticancer drugs, such as vinblastine and vincristine. In addition, 4-(3-benzyl-5-methyl-1-benzofuran-2-yl)-2-butanone has been used in the synthesis of agrochemicals, such as insecticides and herbicides.
Propiedades
IUPAC Name |
4-(3-benzyl-5-methyl-1-benzofuran-2-yl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O2/c1-14-8-10-19-17(12-14)18(13-16-6-4-3-5-7-16)20(22-19)11-9-15(2)21/h3-8,10,12H,9,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPCJDIAKODJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2CC3=CC=CC=C3)CCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4733252.png)
![N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B4733256.png)

![ethyl 4-amino-2-({2-[4-(aminocarbonyl)-1-piperidinyl]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4733286.png)



![N-(2-chloro-4-methylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4733301.png)

![ethyl (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetate](/img/structure/B4733314.png)
![3-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4733318.png)
![3,6-dimethyl-4-[(4-methyl-1-piperidinyl)carbonyl]isoxazolo[5,4-b]pyridine](/img/structure/B4733322.png)
![7-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4733337.png)
